molecular formula C18H26N4O3S B2443386 4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1047981-23-6

4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No.: B2443386
CAS No.: 1047981-23-6
M. Wt: 378.49
InChI Key: AKZNAKOATOJBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a high-purity synthetic organic compound intended for research and development purposes. This molecule features a 4-oxobutanoic acid backbone substituted with both allylthiourea and isobutylamino functional groups, suggesting potential as a key intermediate in organic synthesis or for the development of novel pharmacologically active molecules. Its structural complexity, including the thioureido linkage, makes it a candidate for research in medicinal chemistry, particularly in the exploration of enzyme inhibitors or receptor modulators. As a building block, it can be used to construct more complex molecular architectures for screening against biological targets. Researchers can utilize this compound in the synthesis of specialized libraries for drug discovery projects. The presence of the allyl group also offers a handle for further chemical modification via reactions such as radical-induced additions or cross-coupling. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methylpropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-4-8-19-18(26)22-14-7-5-6-13(9-14)21-16(23)10-15(17(24)25)20-11-12(2)3/h4-7,9,12,15,20H,1,8,10-11H2,2-3H3,(H,21,23)(H,24,25)(H2,19,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZNAKOATOJBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 350.43 g/mol. The structure features an allylthioureido group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Research indicates that compounds similar to This compound often exert their biological effects through:

  • Inhibition of Enzymatic Activity : Many thiourea derivatives inhibit enzymes involved in cancer cell proliferation.
  • Antiproliferative Effects : These compounds can disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells.
  • Angiogenesis Inhibition : Some studies have shown that these compounds can inhibit new blood vessel formation, which is crucial for tumor growth.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary of key findings:

Antiproliferative Activity

A study assessed the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values in the nanomolar range.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.5Cell Cycle Arrest
Compound BHT-29 (Colon Cancer)0.8Apoptosis Induction
This compoundM21 (Melanoma)1.0Cytoskeleton Disruption

Angiogenesis Inhibition

In chick chorioallantoic membrane (CAM) assays, the compound demonstrated significant inhibition of angiogenesis comparable to established anti-cancer agents like combretastatin A-4. This suggests potential use in cancer therapies targeting tumor vasculature.

Case Studies

  • Case Study on MCF7 Cells : In vitro studies showed that treatment with the compound led to a decrease in cell viability and induced apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid?

  • Methodology : The compound can be synthesized via a multi-step approach:

Friedel-Crafts Acylation : Introduce the oxobutanoic acid backbone using maleic anhydride and aryl precursors (e.g., substituted phenylamines) to form intermediates like (E)-4-aryl-4-oxo-2-butenoic acids .

Michael Addition : React the intermediate with thioglycolic acid to attach sulfanyl-carboxymethyl groups, forming 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid derivatives .

Functionalization : Introduce allylthioureido and isobutylamino groups via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, NH/OH vibrations at ~3200-3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., allylthioureido NH signals at δ 8-10 ppm) and carbon frameworks (e.g., oxobutanoic acid carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can researchers assess the potential inhibitory activity of this compound against human thymidylate synthase (hTS)?

  • Methodology :

Enzyme Assays : Use recombinant hTS in a spectrophotometric assay measuring dUMP to dTMP conversion. Monitor inhibition via reduced NADPH oxidation at 340 nm .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to hTS’s active site, focusing on interactions with catalytic residues (e.g., Asp218, Arg215) .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified allylthioureido or isobutylamino groups to identify critical pharmacophores .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions (e.g., explicit water models) .
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from NH groups to carbonyls) to explain stability/reactivity trends .

Q. How can the compound’s ability to form metal complexes be exploited in drug design?

  • Methodology :

  • Coordination Chemistry : React the compound with transition metals (e.g., Cu²⁺, Zn²⁺) under controlled pH. Characterize complexes via UV-Vis, EPR, and cyclic voltammetry to assess redox activity .
  • Biological Testing : Evaluate metal-complexed forms for enhanced bioactivity (e.g., antibacterial or anticancer assays) compared to the free ligand .

Data Contradiction Analysis

Q. If different studies report varying bioactivities for this compound, what experimental approaches can resolve these discrepancies?

  • Methodology :

Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate-derived hTS) and buffer conditions (pH, ionic strength) .

Orthogonal Assays : Validate inhibitory activity using alternative methods (e.g., ITC for binding thermodynamics, cellular proliferation assays in cancer cell lines) .

Batch Reproducibility : Test multiple synthetic batches for purity (HPLC ≥95%) and enantiomeric composition (chiral HPLC or CD spectroscopy), as R/S mixtures may affect activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.